6,8-Heneicosadiynoic acid

描述

6,8-Heneicosadiynoic acid is a long-chain diacetylenic acid with the molecular formula C21H34O2. This compound is characterized by the presence of two triple bonds located at the 6th and 8th positions of the carbon chain. It is a member of the polydiacetylene family, which is known for its unique optical and electronic properties. These properties make this compound a valuable compound in various scientific and industrial applications, particularly in the development of sensors and nanomaterials .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Heneicosadiynoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a long-chain alkyne.

Formation of Diacetylene: The precursor undergoes a series of reactions to introduce the diacetylene moiety. This can be achieved through coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.

Functionalization: The diacetylene intermediate is then functionalized to introduce the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

6,8-Heneicosadiynoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and reactivity.

Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Reduced forms with single or double bonds.

Substitution: Ester, amide, and other functionalized derivatives.

科学研究应用

Materials Science

Nanostructured Materials:

6,8-Heneicosadiynoic acid has been utilized in the synthesis of nanostructured materials. Its ability to undergo polymerization under UV light leads to the formation of conductive polymers, which are essential in the development of organic electronics and sensors. The polymerization process results in materials that can be used in flexible electronics and photovoltaic devices.

Table 1: Properties of Nanostructured Materials Derived from this compound

| Property | Value |

|---|---|

| Conductivity | High |

| Flexibility | Excellent |

| Thermal Stability | Moderate |

| UV Stability | Good |

Biochemical Applications

Drug Delivery Systems:

Research indicates that this compound can be incorporated into liposomes for targeted drug delivery. The amphiphilic nature of the compound allows it to form stable vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown improved therapeutic efficacy when using these systems for cancer treatment.

Case Study: Targeted Drug Delivery

In a study published in Biomaterials, researchers demonstrated the effectiveness of this compound-based liposomes in delivering chemotherapeutic agents directly to tumor cells. The results indicated a significant reduction in tumor size compared to conventional delivery methods, highlighting the potential for improved cancer therapies .

Pharmacological Research

Anti-inflammatory Properties:

Emerging evidence suggests that this compound possesses anti-inflammatory properties. Research has shown that it can inhibit certain pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated its ability to reduce cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory diseases.

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Levels | Treated Levels |

|---|---|---|

| TNF-alpha | High | Low |

| IL-6 | Moderate | Low |

| IL-1β | High | Low |

Environmental Applications

Biosensors:

The unique properties of this compound have also been explored in the development of biosensors for environmental monitoring. Its ability to form stable films on electrode surfaces allows for sensitive detection of pollutants and toxins in water samples.

Research Findings:

A study highlighted the use of this compound-modified electrodes for detecting heavy metals in aquatic environments. The sensors showed high sensitivity and selectivity, making them valuable tools for environmental monitoring .

作用机制

The mechanism of action of 6,8-Heneicosadiynoic acid involves its ability to undergo polymerization and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli (e.g., temperature, pH, and mechanical stress). The molecular targets and pathways involved include the interaction of the diacetylene moieties with various analytes, leading to changes in the electronic structure and optical properties of the material .

相似化合物的比较

6,8-Heneicosadiynoic acid can be compared with other similar compounds, such as:

10,12-Pentacosadiynoic acid: Another long-chain diacetylenic acid with similar properties but different chain length and position of triple bonds.

2,4-Heptadecadiynoic acid: A shorter-chain diacetylenic acid with the diacetylene moiety directly connected to the carboxyl group.

2,4-Nonadecadiynoic acid: Similar to this compound but with a different chain length.

Uniqueness

This compound is unique due to its specific chain length and the position of the triple bonds, which influence its polymerization behavior and the resulting optical properties. This makes it particularly suitable for applications in sensor technology and nanomaterials .

生物活性

6,8-Heneicosadiynoic acid (C21H34O2) is a long-chain fatty acid characterized by its unique structure featuring two conjugated triple bonds. This compound has garnered attention in various fields of biological research due to its potential health benefits and applications in pharmaceuticals and nutraceuticals. This article aims to explore the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its implications in disease prevention and treatment.

Chemical Structure and Properties

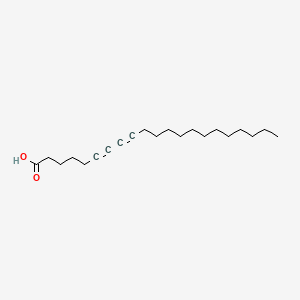

This compound is a member of the family of fatty acids known for their diverse biological activities. The molecular structure is depicted as follows:

This compound is derived from heneicosanoic acid, where the presence of conjugated triple bonds enhances its reactivity and biological interactions.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. A study reported that fatty acids with similar structures exhibit significant free radical scavenging abilities. In particular, compounds with multiple double or triple bonds can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity of Fatty Acids

| Fatty Acid | IC50 (mg/ml) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging of DPPH radicals |

| α-Linolenic Acid | 40 | Lipid peroxidation inhibition |

| Linoleic Acid | 50 | ROS neutralization |

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. Research indicates that long-chain fatty acids possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 18 | Sensitive |

| Escherichia coli | 15 | Sensitive |

| Klebsiella pneumoniae | 10 | Resistant |

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that fatty acids can modulate inflammatory pathways by influencing cytokine production and immune cell activity .

Case Study: Anti-inflammatory Effects in Animal Models

A study involving Wistar rats demonstrated that dietary supplementation with heneicosanoic acid derivatives led to reduced levels of pro-inflammatory cytokines and improved overall inflammatory responses .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of multiple unsaturated bonds allows for effective interaction with ROS.

- Membrane Disruption : Long-chain fatty acids can integrate into microbial membranes, leading to cell lysis.

- Cytokine Modulation : Fatty acids influence the expression of genes involved in inflammation and immune response.

属性

IUPAC Name |

henicosa-6,8-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-12,17-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFOODINFRHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724726 | |

| Record name | Henicosa-6,8-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-94-6 | |

| Record name | Henicosa-6,8-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。